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Compound of Interest

Compound Name: (2R)-2-(dimethylamino)propan-1-ol

CAS No.: 55197-05-2

Cat. No.: B2460322

Get Quote

(2R)-2-(dimethylamino)propan-1-ol, also known as (R)-N,N-Dimethylalaninol, is a chiral 1,2-

amino alcohol. Its identity is defined by the specific arrangement of its functional groups and its

absolute stereochemistry at the C2 position.

Property Value

IUPAC Name (2R)-2-(dimethylamino)propan-1-ol

CAS Number 55197-05-2[1][2]

Molecular Formula C₅H₁₃NO[1][2]

Molecular Weight 103.16 g/mol [1][2]

Canonical SMILES CCO

InChIKey PBKGYWLWIJLDGZ-RXMQYKEDSA-N[3]

Chiral Lineage D-Alanine ("unnatural" amino acid)[1][4]

Stereochemistry and Chirality
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The functional significance of this molecule is intrinsically linked to its stereochemistry. The "

(2R)" designation in its name specifies the absolute configuration at the chiral center (the

carbon atom bonded to the dimethylamino group, the methyl group, the hydroxymethyl group,

and a hydrogen atom). This configuration is derived from its synthetic precursor, D-alanine,

which belongs to the "unnatural" series of amino acids.[1] This lineage is crucial for its

application in synthesizing enantiomers of target molecules that are not accessible from the

more common L-amino acid chiral pool.
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Figure 2: Isomeric distinction between the target molecule and Dimepranol.

Physicochemical and Spectroscopic Profile
A thorough understanding of the molecule's physical and spectroscopic properties is essential

for its correct handling, purification, and characterization.

Property Specification Source

Appearance Colorless to pale yellow liquid [1]

Solubility
Miscible with water, ethanol,

chloroform; soluble in ether
[1]

Storage 2-8°C, sealed in dry conditions
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Spectroscopic Characterization (Predicted)
While a specific experimental spectrum for this exact compound is not readily available in

public databases, its structure allows for a reliable prediction of its key spectroscopic features

based on well-established principles.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for

each unique proton environment.

~2.3 ppm (singlet, 6H): The six equivalent protons of the two N-methyl groups.

~3.3-3.6 ppm (multiplet, 2H): The two diastereotopic protons of the primary alcohol

methylene group (-CH₂OH).

~2.5-2.8 ppm (multiplet, 1H): The methine proton at the C2 chiral center.

~1.0 ppm (doublet, 3H): The three protons of the methyl group at C3, coupled to the C2

proton.

Variable (broad singlet, 1H): The hydroxyl proton (-OH), whose chemical shift is dependent

on concentration and solvent.

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the carbon skeleton.

~68 ppm: The primary alcohol carbon (-CH₂OH).

~65 ppm: The methine carbon at the chiral center (-CH(NMe₂)-).

~42 ppm: The N-methyl carbons (-N(CH₃)₂).

~15 ppm: The terminal methyl carbon (-CH₃).

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a

molecular ion peak (M⁺) at m/z = 103.10. A prominent fragment would be observed at m/z =

58, corresponding to the stable [CH₃-CH=N(CH₃)₂]⁺ ion formed after the loss of the

hydroxymethyl radical (•CH₂OH).

Enantioselective Synthesis from D-Alanine
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The most reliable and cost-effective method for producing (2R)-2-(dimethylamino)propan-1-ol
is a chiral pool synthesis starting from the readily available amino acid, D-alanine. [4]This

approach leverages the inherent stereochemistry of the starting material, obviating the need for

complex asymmetric catalysis or chiral resolution steps. The synthesis is a robust two-step

process: reduction of the carboxylic acid followed by exhaustive N-methylation.

D-Alanine
(Chiral Precursor)

(R)-2-aminopropan-1-ol
(D-Alaninol)

  Step 1: Reduction
  Reagent: LiAlH₄ in THF  

(2R)-2-(dimethylamino)propan-1-ol
(Final Product)

  Step 2: N-Dimethylation
  Reagent: HCHO, HCOOH

  (Eschweiler-Clarke)  

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Chemical Identity and Structural Elucidation].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2460322/docs#chemical-identity-and-structural-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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